molecular formula C15H14O2 B1297916 2-Methoxy-4'-methylbenzophenone CAS No. 28137-36-2

2-Methoxy-4'-methylbenzophenone

Cat. No.: B1297916
CAS No.: 28137-36-2
M. Wt: 226.27 g/mol
InChI Key: IANDXFCUVROAOX-UHFFFAOYSA-N
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Description

2-Methoxy-4'-methylbenzophenone (CAS 28137-36-2) is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . This compound is characterized as a yellow to off-white solid with a melting point range of 61 to 65 °C and a boiling point of approximately 389.4 °C at standard atmospheric pressure . Its density is reported to be 1.088 g/cm³ . As a substituted benzophenone, it is a solid ketone that serves as a valuable synthetic intermediate and building block in organic chemistry research . The methoxy and methyl substituents on its aromatic rings influence its electronic properties and reactivity, making it a compound of interest for various applications. These include its potential use in material science, such as in the development of novel polymers, and in chemical synthesis for the preparation of more complex molecular architectures, including pharmaceuticals and specialty chemicals. Researchers value this compound for its utility in method development, chemical transformations, and as a precursor in synthetic pathways. The canonical SMILES representation for its structure is CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC . Proper storage conditions recommend the material be kept sealed in a dry environment at room temperature . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANDXFCUVROAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346744
Record name 2-METHOXY-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28137-36-2
Record name 2-METHOXY-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Reaction with Dimethyl Sulfate

One prominent method for synthesizing 2-Methoxy-4'-methylbenzophenone involves the reaction of 2,4-dihydroxybenzophenone with dimethyl sulfate. The process is typically conducted in a solvent such as toluene or methanol under controlled pH conditions.

Steps:

  • Starting Material : 2,4-Dihydroxybenzophenone (BP-1).
  • Reagents : Dimethyl sulfate.
  • Conditions : The reaction is carried out at a pH of approximately 8 to 8.5.
  • Yield : The crude product typically shows a content greater than 96%, with further purification yielding over 99% purity.

Advantages :

  • High yield and purity post-purification.

Disadvantages :

  • Use of toxic dimethyl sulfate raises safety concerns and environmental issues.

Method 2: Hydrolysis and Methylation

Another method includes the hydrolysis of benzoyl chloride followed by methylation using methyl iodide.

Steps:

  • Starting Materials : Benzoyl chloride and methyl iodide.
  • Reagents : Sodium hydroxide for hydrolysis; methyl iodide for methylation.
  • Conditions : The reaction is performed in an alkaline medium at elevated temperatures.

Yield : This method can achieve yields exceeding 90% after purification.

Advantages :

  • Simpler procedure with fewer steps compared to others.

Disadvantages :

  • Requires careful handling of reactive intermediates.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents Yield (%) Purity (%) Advantages Disadvantages
Reaction with Dimethyl Sulfate 2,4-Dihydroxybenzophenone Dimethyl sulfate >96 >99 High yield and purity Toxicity of dimethyl sulfate
Hydrolysis and Methylation Benzoyl chloride Methyl iodide >90 >95 Simpler procedure Handling of reactive intermediates

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 2-Methoxy-4’-methylbenzoic acid.

    Reduction: Formation of 2-Methoxy-4’-methylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of 2-Methoxy-4’-methylbenzophenone.

Scientific Research Applications

Cosmetic Applications

UV Filter in Sunscreens:
2-Methoxy-4'-methylbenzophenone is widely used as a UV filter in sunscreens and other cosmetic products. Its ability to absorb UV radiation protects the skin from harmful effects, such as sunburn and skin cancer. Studies have shown that this compound effectively blocks both UVA and UVB rays, contributing to skin protection in various formulations.

Stability and Formulation:
The unique structure of this compound allows it to interact favorably with other ingredients in cosmetic formulations. Research indicates that it maintains product stability while enhancing the overall efficacy of UV filters when combined with other compounds.

Pharmaceutical Applications

Potential as a Therapeutic Agent:
Recent studies have explored the potential of this compound as a therapeutic agent. It has been investigated for its role in modulating gene expression related to stress responses and repair mechanisms within cells. This property suggests that it may have implications in treating conditions related to oxidative stress.

Antioxidant Activity:
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial for preventing cellular damage caused by free radicals, thereby supporting its potential use in pharmaceutical applications aimed at combating oxidative stress-related diseases .

Research Insights and Case Studies

Study Focus Area Findings
Study on UV Filters Efficacy as a UV filterDemonstrated effectiveness against both UVA and UVB rays, enhancing skin protection.
Gene Expression Modulation Cellular response mechanismsIndicated modulation of genes related to stress responses, suggesting therapeutic potential.
Antioxidant Capacity Comparison with standard antioxidantsShowed higher antioxidant activity than several standard compounds, supporting its use in health-related applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-methylbenzophenone involves its ability to absorb UV radiation, thereby protecting materials or skin from UV damage. The methoxy and methyl groups enhance its UV-absorbing properties. The compound interacts with UV light, converting it into less harmful energy forms, thus preventing photodegradation or skin damage.

Comparison with Similar Compounds

4-Methoxy-4'-methylbenzophenone (CAS: 23886-71-7)

  • Structure: Methoxy and methyl groups are both in the para positions (4 and 4') of the benzophenone backbone.
  • Molecular Formula : C₁₅H₁₄O₂ (same as the target compound but isomerically distinct).
  • Properties : Off-white crystalline powder with ≥99.5% purity.
  • Applications: Pharmaceutical intermediate, similar to 2-methoxy-4'-methylbenzophenone .
  • Key Difference : The para substitution pattern may influence crystallinity and solubility compared to the ortho -methoxy substitution in the target compound.

Oxybenzone (Benzophenone-3; CAS: 131-57-7)

  • Structure : Hydroxy group at 2-position , methoxy group at 4-position (C₁₄H₁₂O₃).
  • Molecular Weight : 228.25 g/mol.
  • Applications : Widely used as a UV filter in sunscreens due to its ability to absorb UV-B and UV-A radiation .
  • Key Difference: The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to this compound.

Mexenone (2-Hydroxy-4-methoxy-4'-methylbenzophenone)

  • Structure : Hydroxy at 2-position , methoxy at 4-position , and methyl at 4'-position (C₁₅H₁₄O₃).
  • Applications : Sunscreen agent with selective inhibition of cytochrome P450 enzymes (e.g., 1A1, 1B1) .
  • Key Difference: The hydroxyl group introduces photostability and biological activity absent in the non-hydroxylated target compound.

3,4-Difluoro-4'-methylbenzophenone (CAS: 157165-29-2)

  • Structure : Fluorine atoms at 3- and 4-positions , methyl at 4'-position (C₁₄H₁₀F₂O).
  • Properties : Predicted boiling point 343.9°C and density 1.208 g/cm³ .
  • Key Difference: Fluorine substituents increase electronegativity and thermal stability, making it suitable for high-temperature applications compared to the non-fluorinated target compound.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting/Boiling Point Key Applications
This compound 2-OCH₃, 4'-CH₃ C₁₅H₁₄O₂ 226.27 64–65°C (m.p.) Pharmaceutical intermediate
4-Methoxy-4'-methylbenzophenone 4-OCH₃, 4'-CH₃ C₁₅H₁₄O₂ 226.27 N/A Pharmaceutical intermediate
Oxybenzone 2-OH, 4-OCH₃ C₁₄H₁₂O₃ 228.25 N/A Sunscreen agent
Mexenone 2-OH, 4-OCH₃, 4'-CH₃ C₁₅H₁₄O₃ 242.27 N/A Sunscreen, enzyme inhibitor
3,4-Difluoro-4'-methylbenzophenone 3-F, 4-F, 4'-CH₃ C₁₄H₁₀F₂O 232.23 343.9°C (b.p.) High-temperature applications

Research Findings and Key Insights

Substituent Position Effects: Ortho vs. Hydroxyl Group Impact: Hydroxyl-containing derivatives (e.g., Mexenone, Oxybenzone) exhibit enhanced UV absorption and biological activity, making them superior for cosmetic applications .

Thermal and Photochemical Stability: Fluorinated analogs like 3,4-difluoro-4'-methylbenzophenone demonstrate higher thermal stability, while non-fluorinated compounds like the target molecule may degrade under similar conditions .

Industrial Relevance: The target compound and its isomer (4-methoxy-4'-methylbenzophenone) are critical intermediates in drug synthesis, highlighting the importance of substituent positioning in pharmaceutical design .

Biological Activity

2-Methoxy-4'-methylbenzophenone (CAS No. 28137-36-2) is a compound of significant interest due to its diverse biological activities, particularly as a UV filter in cosmetic applications. Its unique structure, characterized by two aromatic rings linked by a carbonyl group and modified with methoxy and methyl substituents, enhances its chemical properties and biological interactions.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • UV Absorption : The compound effectively absorbs UV radiation, protecting skin cells from damage.
  • Antioxidant Activity : It inhibits the production of reactive oxygen species (ROS), reducing oxidative stress in cells.
  • Protein Interactions : It binds to proteins, potentially altering their conformation and activity, which may influence various cellular processes.

Cellular Effects

The compound's cellular effects are notable in skin cells, where it demonstrates protective mechanisms against UV-induced damage:

  • DNA Protection : By absorbing UV radiation, it prevents DNA damage in skin cells.
  • Signal Transduction Modulation : It influences signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and apoptosis.
  • Gene Expression : this compound modulates gene expression related to stress responses and repair mechanisms.

The molecular mechanisms through which this compound exerts its effects include:

  • Binding Interactions : The compound can bind to DNA and proteins, forming complexes that inhibit or activate biochemical pathways.
  • Enzyme Inhibition : It inhibits enzymes involved in ROS production, thereby mitigating oxidative stress.
  • Transcription Factor Modulation : By interacting with transcription factors, it influences gene expression related to cellular stress responses.

Temporal Effects

In laboratory settings, the stability of this compound varies under different conditions. Long-term exposure to UV radiation or high temperatures can lead to degradation. However, studies indicate that it can provide sustained protection against UV damage over time.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, the compound effectively protects against UV radiation without significant adverse effects.
  • High Doses : Elevated doses may lead to toxicity, including skin irritation and allergic reactions. Research indicates a threshold dose exists where protective effects diminish due to potential toxicity.

Metabolic Pathways

The metabolism of this compound involves various enzymatic pathways:

  • Cytochrome P450 Enzymes : These enzymes metabolize the compound into various metabolites that may exhibit different biological activities and toxicities.
  • Impact on Metabolic Flux : The metabolites formed can influence metabolic pathways and overall cellular function.

Transport and Distribution

The transport mechanisms of this compound within cells are critical for its efficacy:

  • Binding to Transport Proteins : The compound can bind to specific transport proteins that facilitate its movement across cell membranes.
  • Tissue Accumulation : It tends to accumulate in tissues such as the skin, where it exerts protective effects against UV radiation. Factors such as tissue type and blood flow influence its distribution.

Subcellular Localization

The localization of this compound within cellular compartments is vital for its biological activity:

  • Nuclear Localization : The compound can localize in the nucleus, interacting with DNA and transcription factors to modulate gene expression.
  • Cytoplasmic Presence : It is also found in the cytoplasm and at cell membranes, influencing various cellular processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Protective Effects Against UV Damage :
    • A study demonstrated that treatment with this compound significantly reduced DNA damage in human keratinocytes exposed to UV radiation.
  • Antioxidant Properties :
    • Research showed that the compound effectively scavenges free radicals in vitro, indicating strong antioxidant potential.
  • Safety Assessments :
    • Safety evaluations conducted by expert panels have concluded that when used within recommended concentrations in cosmetics, this compound is safe for topical application .

Q & A

Q. What experimental approaches validate surfactant properties in nonionic applications?

  • Methodology : Measure critical micelle concentration (CMC) via surface tension titration (Du Noüy ring method). Compare with SDS (anionic control). Assess emulsification efficiency in oil-water systems (e.g., toluene/water) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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